cis-11-Tridecen-1-ol acetate
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Overview
Description
cis-11-Tridecen-1-ol acetate: is a chemical compound with the molecular formula C16H30O2 . It is an ester derived from the reaction of cis-11-Tridecen-1-ol and acetic acid. This compound is known for its role in various biological and industrial applications, particularly as a pheromone in pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-11-Tridecen-1-ol acetate typically involves the following steps:
Reduction of 11-Undecanoic Acid: The starting material, 11-undecanoic acid, is reduced using lithium aluminum hydride (LiAlH4) to produce 11-undecanol.
Formation of Bromohydrin: The 11-undecanol is then converted to bromohydrin using phosphorus tribromide (PBr3).
Wittig Reaction: The bromohydrin undergoes a Wittig reaction with triphenylphosphine and propionaldehyde to form a mixture of geometric isomers (Z/E)-11-tetradecen-1-ols.
Acetylation: The final step involves acetylation of the (Z)-11-tetradecen-1-ol to produce this compound.
Industrial Production Methods: : Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the acetate group back to the alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: cis-11-Tridecen-1-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
cis-11-Tridecen-1-ol acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-11-Tridecen-1-ol acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. When used as a pheromone, it binds to these receptors, triggering a behavioral response that can be exploited for pest control . The pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
Comparison with Similar Compounds
Similar Compounds
cis-11-Tetradecen-1-ol acetate: Another pheromone with a similar structure but different chain length.
cis-9-Tetradecen-1-ol acetate: Used in combination with cis-11-Tridecen-1-ol acetate in some pheromone blends.
Uniqueness: : this compound is unique due to its specific chain length and double bond position, which confer distinct biological activity and specificity in its applications .
Properties
CAS No. |
33951-95-0 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(Z)-tridec-11-enyl] acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-4H,5-14H2,1-2H3/b4-3- |
InChI Key |
MNOWBWZEFOISCB-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CC=CCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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